3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole
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Overview
Description
1H-Indole, 3-[2-(2-chlorophenyl)diazenyl]- is a compound belonging to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry. The compound features a diazenyl group attached to the indole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-[2-(2-chlorophenyl)diazenyl]- typically involves the diazotization of 2-chloroaniline followed by coupling with indole. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the use of hydrochloric acid and sodium nitrite can generate the diazonium salt, which then reacts with indole to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-[2-(2-chlorophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced diazenyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1H-Indole, 3-[2-(2-chlorophenyl)diazenyl]- has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[2-(2-chlorophenyl)diazenyl]- involves its interaction with biological targets such as enzymes and receptors. The diazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Phenylindole: Studied for its anticancer and antimicrobial properties.
Uniqueness: 1H-Indole, 3-[2-(2-chlorophenyl)diazenyl]- is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
26594-13-8 |
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Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(2-chlorophenyl)-(1H-indol-3-yl)diazene |
InChI |
InChI=1S/C14H10ClN3/c15-11-6-2-4-8-13(11)17-18-14-9-16-12-7-3-1-5-10(12)14/h1-9,16H |
InChI Key |
VVNOMRFLVRKKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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